molecular formula C24H22N2O3 B4197261 3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE

3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE

Cat. No.: B4197261
M. Wt: 386.4 g/mol
InChI Key: UXMCLRZRQIQQEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE is a complex organic compound that features a unique structure combining a morpholine ring, a phenyl group, and an isoindolinone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-hydroxy-2-(4-morpholin-4-ylphenyl)-3-phenylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c27-23-21-8-4-5-9-22(21)24(28,18-6-2-1-3-7-18)26(23)20-12-10-19(11-13-20)25-14-16-29-17-15-25/h1-13,28H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXMCLRZRQIQQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3(C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE typically involves multi-step organic reactions. One common method includes the condensation of 4-(4-morpholinyl)benzaldehyde with phthalic anhydride, followed by cyclization and subsequent reduction to yield the desired isoindolinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The exact industrial methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact pathways can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-hydroxy-3-[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl-1H-isoindole-1,3(2H)-dione
  • 4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

Highlighting Uniqueness

Compared to similar compounds, 3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE stands out due to its unique combination of a morpholine ring and an isoindolinone core. This structure imparts specific chemical properties and biological activities that are distinct from other related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE
Reactant of Route 2
3-HYDROXY-2-(4-MORPHOLINOPHENYL)-3-PHENYL-1-ISOINDOLINONE

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